![molecular formula C18H13N3O4 B5836257 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)
4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile
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Overview
Description
4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile (DMNPV) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent molecule that has been used as a probe for studying various biological processes.
Mechanism of Action
4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile works by binding to specific targets in biological systems and emitting fluorescence upon excitation. The mechanism of action of 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a donor molecule (4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile) transfers energy to an acceptor molecule (fluorophore) without emitting a photon. This transfer of energy results in the emission of fluorescence from the acceptor molecule.
Biochemical and Physiological Effects:
4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with normal cellular processes and has been shown to be non-toxic to cells at low concentrations. It has also been shown to be stable under physiological conditions, making it an ideal probe for studying biological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile as a probe is its high sensitivity and specificity. It can detect low concentrations of targets in biological systems and has a low background signal. It is also easy to use and can be incorporated into various experimental setups. However, one of the limitations of using 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile is its limited photostability. It can be easily photobleached, which can limit its use in long-term experiments.
Future Directions
There are many future directions for the use of 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile in scientific research. One direction is the development of new probes based on the structure of 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile. These probes could have improved photostability and sensitivity, making them ideal for long-term experiments. Another direction is the use of 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile in live-cell imaging studies. This would allow researchers to study biological processes in real-time and in a physiological context. Additionally, 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. Overall, 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile has the potential to be a valuable tool for studying biological processes and has many future applications in scientific research.
Synthesis Methods
4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dimethoxy-5-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(2,4-dimethoxy-5-nitrophenyl)acetonitrile. The second step involves the reaction of 2-(2,4-dimethoxy-5-nitrophenyl)acetonitrile with 4-bromobenzonitrile in the presence of a base to form 4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile.
Scientific Research Applications
4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile has been widely used in scientific research due to its unique properties. It is a fluorescent molecule that has been used as a probe for studying various biological processes such as protein-protein interactions, enzyme activity, and ion channels. It has also been used as a tool for studying the structure and function of biological membranes.
properties
IUPAC Name |
4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-17-9-18(25-2)16(21(22)23)8-14(17)7-15(11-20)13-5-3-12(10-19)4-6-13/h3-9H,1-2H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDGQVZFBDOPI-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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